molecular formula C11H18N4O2 B1397084 tert-Butyl 2-Amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate CAS No. 1209487-56-8

tert-Butyl 2-Amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

Cat. No.: B1397084
CAS No.: 1209487-56-8
M. Wt: 238.29 g/mol
InChI Key: ZFTDHMFOVBQLSF-UHFFFAOYSA-N
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Description

Tert-Butyl 2-Amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a useful research compound. Its molecular formula is C11H18N4O2 and its molecular weight is 238.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

tert-Butyl 2-amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate (CAS No. 1209487-56-8) is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to the pyrazolo family, which is known for various pharmacological properties including anti-inflammatory, anti-cancer, and neuroprotective effects. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C11_{11}H18_{18}N4_4O2_2
  • Molecular Weight : 238.29 g/mol
  • Structure : The compound features a pyrazolo framework which is significant for its biological interactions.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds within the pyrazolo class exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazolo compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Table 1: Anticancer Activity of Pyrazolo Compounds

CompoundCell LineIC50_{50} (µM)Mechanism of Action
Pyrazolo Compound AHeLa0.36CDK2 Inhibition
Pyrazolo Compound BHCT1161.8CDK9 Inhibition
tert-Butyl DerivativeA375TBDTBD

2. Anti-inflammatory Effects

The anti-inflammatory potential of pyrazolo compounds has been explored in various studies. These compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.

3. Neuroprotective Effects

Some studies suggest that pyrazolo derivatives may offer neuroprotective benefits by reducing oxidative stress and apoptosis in neuronal cells. This action is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Case Studies

Recent investigations into the biological activity of this compound have highlighted its potential as a therapeutic agent:

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that this compound exhibited potent inhibitory effects on cell growth. The study utilized both in vitro and in vivo models to assess the efficacy and safety profile.

Case Study 2: Inflammation Model

In a murine model of inflammation, treatment with tert-butyl derivatives resulted in a significant reduction in inflammatory markers compared to control groups. This suggests a promising avenue for therapeutic application in inflammatory diseases.

Research Findings

Recent literature emphasizes the importance of structure-activity relationships (SAR) in optimizing the biological activity of pyrazolo compounds. Modifications to the core structure can enhance potency and selectivity against specific biological targets.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Substitution at N1Increased CDK inhibition
Alkyl group at C5Enhanced solubility and bioavailability

Properties

IUPAC Name

tert-butyl 2-amino-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)14-4-5-15-8(7-14)6-9(12)13-15/h6H,4-5,7H2,1-3H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTDHMFOVBQLSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=CC(=N2)N)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209487-56-8
Record name TERT-BUTYL 2-AMINO-6,7-DIHYDROPYRAZOLO[1,5-A]PYRAZINE-5(4H)-CARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 100-mL single-neck round-bottomed flask was purged with nitrogen and charged with 205b (0.75 g, 2.80 mmol), 10% palladium on carbon (50% wet, 280 mg), and methanol (30 mL). The mixture was evacuated, charged with hydrogen gas, and stirred at room temperature for 2 h. The hydrogen was then evacuated and nitrogen was charged into the flask. The catalyst was removed by filtration through a pad of CELITE® and the filtrate was concentrated under reduced pressure to afford 205c (524 mg, 79%). MS-ESI: [M+H]+ 239.1
Name
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
280 mg
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 2-Amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
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tert-Butyl 2-Amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
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tert-Butyl 2-Amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
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tert-Butyl 2-Amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
Reactant of Route 5
tert-Butyl 2-Amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
Reactant of Route 6
tert-Butyl 2-Amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

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